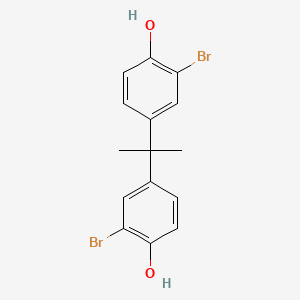

3,3'-Dibromobisphenol A

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNCVRMXCLUOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904259 | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29426-78-6 | |

| Record name | Dibromobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29426-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of 3,3 Dbbpa

Sources and Pathways of Environmental Release

The presence of 3,3'-Dibromobisphenol A (3,3'-DBBPA) in the environment is primarily linked to the widespread use and subsequent degradation of more heavily brominated flame retardants, particularly Tetrabromobisphenol A (TBBPA). As an intermediate degradation product, its release pathways are intrinsically connected to the lifecycle of TBBPA-containing products.

The principal source of 3,3'-DBBPA in the environment is the degradation of TBBPA, one of the most widely used brominated flame retardants in the world. Environmental processes can remove bromine atoms from the TBBPA molecule, a process known as debromination. This transformation occurs through various mechanisms, including microbial action under anaerobic conditions, such as those found in sediments and some wastewater treatment processes.

Research has shown that TBBPA can be sequentially debrominated into less-brominated derivatives, including tribromobisphenol A (TriBBPA) and subsequently dibromobisphenol A (DBBPA). bham.ac.uk This microbial degradation is a significant pathway for the formation of 3,3'-DBBPA in natural environments. bham.ac.uk In addition to biological degradation, thermal degradation of products containing TBBPA, such as during recycling or incineration of electronic waste, can also produce lesser brominated bisphenols, including DBBPA.

Wastewater treatment plants (WWTPs) are significant conduits for the release of brominated flame retardants and their derivatives into the environment. mdpi.com TBBPA enters WWTPs through industrial discharge and from domestic sewage containing leachate from consumer products. While these facilities can remove a portion of the TBBPA load, the process is often incomplete.

Studies have documented that effluents from WWTPs contain measurable levels of TBBPA, indicating that a fraction of the contaminant passes through the treatment system and is discharged into receiving waters. mdpi.comnih.gov For instance, wastewater from a printed circuit board manufacturing plant in Shanghai contained TBBPA, and while treatment reduced its concentration, it was still present in the treated effluent at a range of 3.21 ± 0.50 ng/L. mdpi.com The degradation of TBBPA within the sludge process can lead to the formation of 3,3'-DBBPA, which can then be released with the final effluent. Therefore, the discharge of treated wastewater serves as a notable pathway for the introduction of both TBBPA and its degradation products, including 3,3'-DBBPA, into aquatic ecosystems. nih.gov

3,3'-DBBPA is not typically used as a primary flame retardant itself but is formed from those that are. TBBPA is used as both a reactive flame retardant, where it is chemically bound to the polymer, and an additive flame retardant, where it is physically mixed into the material. In its additive applications, such as in acrylonitrile-butadiene-styrene (ABS) plastics used for electronic housings, TBBPA is not covalently bound and can leach out over time. researchgate.net

The migration of TBBPA from consumer products like electronics, furniture, and building materials leads to its accumulation in the surrounding environment, particularly in indoor dust. researchgate.netscispace.com Once leached into the environment, this parent compound is then subject to the degradation processes described previously, leading to the formation of 3,3'-DBBPA. The primary release pathway is therefore the leaching of the precursor TBBPA, which then acts as the source for environmental 3,3'-DBBPA.

Detection in Environmental Matrices

Reflecting its formation from the ubiquitous precursor TBBPA, 3,3'-DBBPA has been detected in various environmental compartments, from aquatic systems to terrestrial soils and dust.

Once released into aquatic systems, often via WWTP effluent, 3,3'-DBBPA can be found in water and sediment. A study of rivers in Tai'an City, China, successfully detected the residue of dibromobisphenol A (di-BBPA) in the water of the Naihe and Shuxi Rivers. The same study also identified low residual amounts of di-BBPA in the sediment of the Shuxi River, confirming its presence in both the water column and bottom sediments of freshwater systems.

Table 1: Detection of this compound (or its precursor TBBPA) in Aquatic Environments

In terrestrial environments, 3,3'-DBBPA has been identified in soil, particularly in areas impacted by industrial activities related to flame retardants. A significant study characterized brominated compounds in 84 soil samples collected from sites around three brominated flame retardant production plants. epa.gov In addition to TBBPA, the study identified dibromobisphenol A (DBBPA) as a transformation product, with detection frequencies of these degradation products ranging from 17% to 89%, indicating their widespread presence in contaminated soils. epa.gov

Indoor dust is a major reservoir for the precursor compound, TBBPA, which leaches from consumer electronics and other household items. Numerous studies have documented high concentrations of TBBPA in dust from homes, offices, and e-waste recycling areas. researchgate.net For example, the mean concentration of TBBPA in indoor dust from an e-waste recycling area in China was found to be 3435 ng/g. researchgate.net Another study in the Philippines found TBBPA concentrations in indoor dust ranging up to 4916 ng/g. scispace.com This widespread presence in dust creates a significant source of TBBPA that can degrade into 3,3'-DBBPA in the environment.

Table 2: Detection of this compound (or its precursor TBBPA) in Terrestrial Environments

Atmospheric Presence (Air, Particulates)

Direct detection of this compound in the atmosphere is not extensively documented in scientific research. As a degradation product of Tetrabromobisphenol A (TBBPA), its presence in the air is likely linked to the atmospheric fate of the parent compound. TBBPA has been detected in the air in various global locations, often associated with particulate matter due to its low volatility.

The physicochemical properties of related, less-brominated bisphenols suggest that DBBPA would have a very low vapor pressure and a low Henry's Law constant. This indicates a low tendency to exist in the gas phase in the atmosphere. Therefore, it is anticipated that any atmospheric 3,3'-DBBPA would be predominantly adsorbed onto airborne particulate matter. The atmospheric transport of TBBPA on particulates suggests that its degradation products, including DBBPA, could also be present in this form, although likely at very low concentrations. The formation of DBBPA may occur from the photolytic degradation of TBBPA already present on atmospheric particles.

Environmental Fate and Transport

The environmental fate and transport of 3,3'-DBBPA are intrinsically linked to the degradation of its precursor, TBBPA. Studies have confirmed that TBBPA can undergo anaerobic biodegradation in soil and sediment, leading to the formation of less-brominated congeners, including Dibromobisphenol A. nih.govnih.gov

Mobility in Soil and Water

The mobility of 3,3'-DBBPA in soil and water is expected to be very low. This is inferred from its chemical structure and the properties of analogous compounds. The primary mechanism governing its mobility is sorption to soil organic matter and sediments.

Soil Mobility: Dibromobisphenol A has been identified as a metabolite in soil during the anaerobic degradation of TBBPA. nih.gov The mobility of such compounds in soil is largely determined by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com While an experimental Koc value for 3,3'-DBBPA is not available, data for the structurally similar Tribromobisphenol A (TriBBPA) shows a very high estimated Koc, suggesting it is immobile in soil. nih.gov It is therefore highly probable that 3,3'-DBBPA also exhibits strong adsorption to soil organic matter, resulting in very limited leaching and mobility within the soil column. Factors such as soil pH and organic carbon content are the predominant factors that would determine the extent of adsorption. researchgate.net

Water Mobility: Due to its expected high sorption to solid phases, the concentration of 3,3'-DBBPA dissolved in the water column is likely to be low. In aquatic environments, it would preferentially partition from the water to suspended solids and bed sediments. researchgate.net Studies on the anaerobic biodegradation of TBBPA in sediments have shown the formation of DBBPA, indicating that sediments act as a sink and a site for transformation. nih.gov The low estimated Henry's Law constant for related compounds also suggests that volatilization from water surfaces is not a significant transport pathway. nih.gov

| Compound | Property | Estimated Value | Implication for Mobility |

|---|---|---|---|

| Tribromobisphenol A (TriBBPA) | Vapor Pressure | 7.5 x 10-8 mm Hg at 25°C nih.gov | Very low volatility; primarily associated with particulates in air. |

| Henry's Law Constant | 9.0 x 10-8 atm-m³/mole nih.gov | Essentially non-volatile from water surfaces. nih.gov | |

| Soil Sorption Coefficient (Koc) | 1.7 x 105nih.gov | Expected to be immobile in soil. nih.gov |

Long-Range Environmental Transport Potential

The potential for long-range environmental transport of 3,3'-DBBPA is considered low. This assessment is based on its inferred physicochemical properties: low volatility and strong adsorption to soil and sediment. Chemicals with these characteristics are less likely to undergo significant atmospheric transport over long distances.

While its parent compound, TBBPA, and other brominated flame retardants have been detected in remote regions like the Arctic, this is generally attributed to the transport of the more volatile or persistent parent compounds. researchgate.net The degradation to DBBPA is more likely to occur in the environmental compartments (like soil or sediment) of the remote regions after the long-range transport and deposition of TBBPA. The strong binding of DBBPA to particles would prevent its subsequent revolatilization and further transport. Therefore, 3,3'-DBBPA is considered more of a localized contaminant resulting from the in-situ degradation of TBBPA rather than a substance prone to long-range transport itself.

| Environmental Matrix | Parent Compound | Transformation Process | Reference |

|---|---|---|---|

| Soil | Tetrabromobisphenol A (TBBPA) | Anaerobic debromination | nih.gov |

| Sediment | Tetrabromobisphenol A (TBBPA) | Anaerobic debromination | nih.gov |

Analytical Methodologies for 3,3 Dbbpa Quantification

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical initial step to isolate 3,3'-DBBPA from interfering substances present in complex matrices such as water, sediment, soil, and biological tissues. nilu.comorganomation.com The primary goals of sample preparation are to extract the target analyte from the sample matrix, concentrate it, and remove any co-extracted impurities that could interfere with subsequent analysis. organomation.com

Extraction Methods

The choice of extraction method depends largely on the physical state of the sample (liquid or solid) and the physicochemical properties of 3,3'-DBBPA.

Liquid-Liquid Extraction (LLE): This technique is commonly used for aqueous samples. phenomenex.com It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. phenomenex.com For the extraction of bisphenol A (BPA) and its derivatives, a mixture of dichloromethane (B109758) and carbon tetrachloride has been utilized. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for both aqueous and liquid samples, offering advantages over LLE such as reduced solvent consumption and higher sample throughput. dphen1.comdiva-portal.org The process involves passing the sample through a solid adsorbent (the stationary phase) that retains the analyte. dphen1.com The analyte is then eluted with a small volume of a suitable solvent. dphen1.com For bisphenols, C18 cartridges are commonly employed as the solid phase, with methanol (B129727) often used as the eluting solvent. nih.gov

Soxhlet Extraction: This is a classic and robust method for extracting analytes from solid samples like sediment and soil. arcjournals.orgresearchgate.net It involves continuous extraction of the sample with a heated solvent, allowing for efficient extraction of the target compound.

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to accelerate the extraction of analytes from solid matrices into a solvent. arcjournals.org This method is generally faster and requires less solvent than traditional Soxhlet extraction. arcjournals.org

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency of organic compounds from solid and semi-solid samples. arcjournals.org This technique significantly reduces extraction time and solvent consumption. nih.gov

Clean-up and Purification Strategies

Following extraction, the resulting extract often contains co-extracted matrix components that can interfere with the final analysis. Therefore, a clean-up step is essential to purify the extract.

Solid-Phase Extraction (SPE): In addition to its use as a primary extraction technique, SPE is also a common method for extract clean-up. dphen1.com By selecting an appropriate sorbent and solvent system, interfering compounds can be selectively removed while the analyte of interest is retained and subsequently eluted. For instance, silica-based SPE cartridges can be used to fractionate and purify extracts. dphen1.com

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly useful for removing large molecules, such as lipids, from biological sample extracts. nilu.com

Magnetic Bead-Based Cleanup: This technique utilizes magnetic beads coated with a specific functional group to selectively bind to and remove interfering substances from the sample extract. biomolecularsystems.comprotocols.io The beads can then be easily separated from the sample using a magnet. biomolecularsystems.com

Derivatization Approaches

For analysis by Gas Chromatography (GC), polar compounds like 3,3'-DBBPA often require derivatization to increase their volatility and thermal stability. dphen1.com This process involves chemically modifying the analyte to create a less polar and more volatile derivative.

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in 3,3'-DBBPA. researchgate.netnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govdphen1.comnih.gov This derivatization is typically performed before GC-MS analysis. dphen1.com

Acetylation: Acetic anhydride (B1165640) can be used as a derivatizing agent to acetylate the phenolic hydroxyl groups of bisphenols. nih.govmdpi.com This reaction can be performed efficiently at room temperature. nih.gov

Chromatographic and Spectrometric Techniques

Following sample preparation, the purified and, if necessary, derivatized extract is analyzed using chromatographic and spectrometric techniques to separate, identify, and quantify 3,3'-DBBPA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive technique for the analysis of a wide range of organic compounds, including 3,3'-DBBPA. researchgate.net It offers the advantage of analyzing polar and thermally labile compounds without the need for derivatization. researchgate.netlcms.cz

The system couples a liquid chromatograph, which separates the components of a mixture, with a tandem mass spectrometer, which provides structural information and sensitive detection. A common setup involves a C18 reversed-phase column for chromatographic separation. dphen1.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of a modifier such as formic acid to improve ionization. mdpi.com

Electrospray ionization (ESI) is a frequently used ionization source in the negative ion mode for the analysis of phenolic compounds like 3,3'-DBBPA. dphen1.comnih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.

| Parameter | Value/Condition |

| Chromatography | |

| Column | C18 (e.g., 150 mm x 2.1 mm, 4 µm) dphen1.com |

| Mobile Phase | Gradient of methanol and water dphen1.com |

| Flow Rate | 0.2 mL/min dphen1.com |

| Injection Volume | 20 µL dphen1.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative dphen1.com |

| Detection | Tandem Mass Spectrometry (MS/MS) dphen1.com |

Table 1: Example of LC-MS/MS parameters for the analysis of brominated bisphenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of 3,3'-DBBPA, particularly after derivatization to increase its volatility. researchgate.net It is a robust and cost-effective method that provides excellent separation and identification capabilities. dphen1.comresearchgate.net

In GC-MS, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. dphen1.com Fused-silica capillary columns with a non-polar or semi-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5 or HP-5MS), are commonly used. nih.govdphen1.com

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where only specific ions characteristic of the target analyte are monitored. mdpi.com

| Parameter | Value/Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

| Chromatography | |

| Column | HP1-MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) nih.govnih.gov |

| Carrier Gas | Helium nih.gov |

| Temperature Program | Example: Initial 120°C, ramp to 300°C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI), 70 eV nih.gov |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode mdpi.com |

Table 2: Example of GC-MS parameters for the analysis of silylated bisphenol derivatives.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the identification of known and unknown metabolites of emerging contaminants like 3,3'-DBBPA. researchgate.net Its high mass accuracy and resolving power allow for the determination of the elemental composition of parent compounds and their metabolites, facilitating their structural elucidation. ijpras.com

When coupled with liquid chromatography (LC), HRMS provides a powerful platform for separating complex mixtures and identifying metabolites in various biological and environmental samples. researchgate.net Techniques such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are common HRMS platforms used in metabolomics studies. ijpras.com The data generated by LC-HRMS can be used to propose biotransformation pathways for compounds like 3,3'-DBBPA. pharmaron.com

A key advantage of HRMS in metabolite identification is its ability to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. ijpras.com This is particularly important when analyzing complex environmental or biological samples where numerous compounds may be present. Furthermore, modern HRMS instruments can perform data-independent acquisition, allowing for the collection of fragmentation data for all ions, which aids in the structural confirmation of potential metabolites. ijpras.com

Recent strategies in metabolomics involve the use of direct-infusion HRMS for high-throughput analysis, which, when combined with advanced data processing techniques like reaction network analysis, can enhance the identification of unknown metabolites. nih.gov For instance, a study on the metabolism of tetrabromobisphenol A (TBBPA), a structurally related compound, utilized gas chromatography-high resolution mass spectrometry to identify and quantify its debrominated metabolites, including dibromobisphenol A. jst.go.jp

The process of identifying unknown metabolites using HRMS typically involves several steps:

Sample Preparation: Extraction of the analytes from the matrix (e.g., water, soil, biological tissue).

Chromatographic Separation: Separation of the parent compound and its metabolites using techniques like HPLC or UPLC.

Mass Spectrometric Analysis: Detection and fragmentation of the separated compounds using HRMS.

Data Processing: Identification of potential metabolites by comparing the mass spectra of the parent compound and the sample, looking for characteristic mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation).

Structure Elucidation: Confirmation of the proposed metabolite structures using fragmentation patterns and, when possible, comparison with authentic standards.

In a study investigating the effects of brominated phenolic compounds, including 3,3'-DBBPA, on the thyroid system, in vitro techniques were used to assess their binding to thyroid hormone receptors. nih.gov While this study focused on toxicological endpoints, the analytical methods employed for such investigations rely on the accurate identification and quantification of the compounds of interest, often achieved through mass spectrometric techniques.

Method Validation and Quality Control in Environmental Monitoring

To ensure the reliability and comparability of data generated from the analysis of 3,3'-DBBPA in environmental samples, rigorous method validation and quality control (QC) procedures are essential. These procedures are designed to demonstrate that an analytical method is suitable for its intended purpose. ctgb.nl

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For environmental monitoring, where contaminant levels can be very low, sensitive methods with low LODs and LOQs are necessary.

Various analytical methods have been developed for the quantification of bisphenols, with LODs and LOQs varying depending on the technique and the matrix. For example, a method for determining bisphenols in plant-based beverages using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported an LOQ of 0.78 ng/mL and a calculated LOD of 0.24 ng/mL for all bisphenols analyzed. nih.gov In another study focusing on the simultaneous determination of several brominated flame retardants, including dibromobisphenol A, in sludge and sediment, the LODs and LOQs were in the range of 0.6 to 2.7 ng/g and 1.4 to 66 ng/g, respectively. nih.gov A gas chromatography-high resolution mass spectrometry (GC-HRMS) method for analyzing TBBPA and its debrominated metabolites, including dibromobisphenol A, in biological samples reported LOQs as low as 0.15 pg. jst.go.jp

The determination of LOD and LOQ is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. jst.go.jp

Table 1: Examples of LODs and LOQs for Bisphenol Analogs in Different Matrices

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. coresta.orgcastwas-cewe.org Both are fundamental for ensuring the quality of analytical data.

Accuracy is often assessed by analyzing certified reference materials (CRMs) or by performing recovery experiments where a known amount of the analyte is spiked into a sample matrix. castwas-cewe.org The recovery is then calculated as the percentage of the measured concentration to the spiked concentration. For many environmental analyses, acceptable recoveries are typically in the range of 70-120%. For example, in the analysis of brominated flame retardants in sludge and sediment, analyte recoveries were reported to be in the range of 39-120% for spiked sewage and 88-126% for spiked sediment. nih.gov

Precision is evaluated by repeatedly analyzing the same sample and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). coresta.org Intra-day precision (repeatability) is assessed by analyzing samples within the same day, while inter-day precision (intermediate precision) is determined over several days. A common acceptance criterion for precision in bioanalytical methods is a CV of less than 15%.

Table 2: Accuracy and Precision Data from a Study on Brominated Flame Retardants

Inter-laboratory Comparison Studies

Inter-laboratory comparison (ILC) studies, also known as proficiency testing, are a crucial component of external quality control. They involve multiple laboratories analyzing the same samples to assess the comparability and reliability of their results. Participation in ILCs allows laboratories to evaluate their performance against their peers and identify potential analytical biases or issues.

The results of ILCs are often evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value. These studies are essential for standardizing analytical methods and ensuring that data from different laboratories can be compared with confidence, which is particularly important for large-scale environmental monitoring programs. While specific ILCs for 3,3'-DBBPA are not readily found in the searched literature, the principles and practices of ILCs are well-established for other environmental contaminants. For instance, ILCs have been conducted for trace elements in biota and for mercury and chloride in water, demonstrating the framework for assessing laboratory performance.

Environmental Degradation and Transformation Pathways of 3,3 Dbbpa

Biodegradation Mechanisms

The breakdown of 3,3'-DBBPA in the environment is significantly influenced by microbial activity. Both anaerobic and aerobic processes contribute to its transformation, with reductive dehalogenation being a key initial step under anoxic conditions.

Reductive Dehalogenation by Microbial Communitiesbenchchem.comresearchgate.netacs.org

Under anaerobic conditions, the primary biodegradation pathway for brominated bisphenols like 3,3'-DBBPA is reductive dehalogenation. researchgate.netresearchgate.net This process involves the removal of bromine atoms from the aromatic rings, leading to the formation of less halogenated and more biodegradable compounds. researchgate.net This transformation is a crucial first step in the complete mineralization of the compound, as the resulting product, bisphenol A (BPA), is more amenable to aerobic degradation. nih.govplos.org

A variety of microorganisms capable of debrominating tetrabromobisphenol A (TBBPA), a precursor to 3,3'-DBBPA, have been identified in diverse anoxic environments such as river and estuarine sediments, wastewater sludge, and soil. nih.govplos.org While specific studies focusing solely on 3,3'-DBBPA are less common, research on TBBPA degradation provides strong evidence for the microbial communities involved.

Several bacterial genera have been implicated in the reductive dehalogenation of brominated phenols. These include Dehalococcoides, Desulfovibrio, and Propionibacterium. nih.govplos.org Additionally, some studies have pointed to the involvement of Dehalobacter species in this process. researchgate.net Metagenomic analyses of microbial communities from environments contaminated with organohalides have further revealed a diverse range of facultative organohalide-respiring bacteria (OHRB) that could potentially contribute to the debromination of 3,3'-DBBPA. nih.govmdpi.com

Laboratory studies using enrichment cultures from contaminated sediments have been instrumental in understanding the conditions that favor the reductive dehalogenation of brominated bisphenols. scispace.comresearchgate.net These studies have shown that the process can be stimulated by the addition of certain electron donors and carbon sources. For instance, ethanol (B145695) and pyruvate (B1213749) have been identified as suitable electron donors for cultures that dehalogenate TBBPA. researchgate.net

Aerobic and Anaerobic Degradation Routes

The complete degradation of 3,3'-DBBPA often involves a combination of anaerobic and aerobic processes. While anaerobic conditions facilitate the initial reductive dehalogenation to BPA, subsequent aerobic conditions are typically required for the complete mineralization of the resulting BPA. nih.govplos.org

Under aerobic conditions, some bacterial strains, such as certain species of Pseudomonas, have been shown to degrade BPA, utilizing it as a sole carbon and energy source. nih.gov The degradation pathway often involves the hydroxylation of the aromatic rings, followed by ring cleavage. While direct evidence for the aerobic degradation of 3,3'-DBBPA is limited, the known pathways for BPA degradation suggest a potential route for the further breakdown of its debrominated products. nih.gov Some studies have also proposed that TBBPA can be transformed through hydroxylation or alkyl-cleavage by environmental microbiota under aerobic conditions. researchgate.net

Metabolite Identification During Biotransformationbenchchem.comnih.govethz.chlitcatal.com

The biotransformation of TBBPA, the parent compound of 3,3'-DBBPA, under anaerobic conditions leads to a series of debrominated intermediates. The primary metabolites identified include:

3,3',5-Tribromobisphenol A (TriBBPA): The initial product of TBBPA debromination. nih.gov

3,3'-Dibromobisphenol A (3,3'-DBBPA): Formed from the debromination of TriBBPA. nih.govethz.chethz.ch

3-Monobromobisphenol A (MonoBBPA): A further debromination product of 3,3'-DBBPA. nih.govethz.ch

Bisphenol A (BPA): The final product of anaerobic reductive dehalogenation. nih.govethz.ch

The identification of these metabolites has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com Studies have shown that in some enrichment cultures, 2,2'-dibromobisphenol-A was identified as a dominant metabolite. scispace.com

Table 1: Key Metabolites Identified During the Anaerobic Biotransformation of TBBPA

| Metabolite Name | Chemical Formula | Role in Degradation Pathway |

|---|---|---|

| 3,3',5-Tribromobisphenol A | C₁₅H₁₃Br₃O₂ | Initial debromination product of TBBPA nih.gov |

| This compound | C₁₅H₁₄Br₂O₂ | Intermediate product from TriBBPA nih.govethz.chethz.ch |

| 3-Monobromobisphenol A | C₁₅H₁₅BrO₂ | Intermediate product from 3,3'-DBBPA nih.govethz.ch |

| Bisphenol A | C₁₅H₁₆O₂ | Final product of anaerobic debromination nih.govethz.ch |

Photodegradation Processes

In addition to microbial degradation, photodegradation is another significant pathway for the transformation of 3,3'-DBBPA in the environment, particularly in aquatic systems exposed to sunlight. litcatal.comscispace.com The photolysis of TBBPA, and by extension its debrominated products like 3,3'-DBBPA, can occur under simulated solar light irradiation. litcatal.comnih.gov

The photodegradation of TBBPA has been shown to produce reductive debromination products, including tribromobisphenol A and dibromobisphenol A. litcatal.comscispace.com The process can also lead to the formation of other photoproducts through oxidation and hydrolysis reactions. researchgate.netlitcatal.com For instance, studies have identified 2,6-dibromophenol (B46663) and isopropylphenol derivatives as photo-oxidation products of TBBPA, likely formed through reactions with singlet oxygen. litcatal.comnih.gov A proposed pathway also involves the formation of hydroxyl-tribromobisphenol A. litcatal.comscispace.com

The efficiency of photodegradation can be influenced by various factors, including the presence of photosensitizers and the specific environmental matrix. rsc.orgmdpi.commdpi.com

Chemical Degradation Routes

Beyond photolysis, 3,3'-DBBPA can be degraded through various chemical reactions, particularly oxidation.

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants.

Fenton Reaction: The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which can effectively oxidize organic compounds. e3s-conferences.orgresearchgate.net Studies on BPA have demonstrated that the Fenton reaction can break the chemical bonds, leading to the formation of intermediates like p-diphenol and phenol, and ultimately to mineralization into CO₂ and H₂O. e3s-conferences.org The efficiency of the Fenton process is optimal at acidic pH, typically around 3.5. e3s-conferences.org Bio-Fenton systems, which use biological processes to generate H₂O₂, have also been shown to be effective in degrading BPA. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, which then drive oxidation. frontiersin.orgmdpi.com Ozonation has proven to be highly effective for BPA degradation, achieving complete removal under specific conditions. frontiersin.org The degradation follows pseudo-second-order kinetics, and the process is adaptable to a wide pH range (3.0–9.0). frontiersin.org The presence of certain ions like Fe³⁺ and Cu²⁺ can catalyze BPA degradation during ozonation. frontiersin.org

Degradation Kinetics and Modeling

Understanding the kinetics of degradation is essential for predicting the environmental fate of a compound. Degradation reactions are often modeled using kinetic equations, such as pseudo-first-order or pseudo-second-order models, to determine reaction rate constants (k). frontiersin.orgnih.gov

For BPA, kinetic models have been developed to describe its degradation via various processes, including ozonation and Fenton reactions. frontiersin.orgnih.gov The ozonation of BPA, for instance, fits well with a pseudo-second-order kinetic model. frontiersin.org Compartmental modeling has also been proposed as a tool to predict and optimize the degradation of pollutants like BPA by considering the formation and subsequent breakdown of intermediates. frontiersin.org

Kinetic studies on the photodegradation of TBBPA have shown that the reaction is rapid, with half-lives on the order of minutes to hours depending on the conditions. tandfonline.com The development of comprehensive kinetic models for 3,3'-DBBPA would require experimental data on its degradation rates under various environmental conditions, accounting for factors like light intensity, pH, and the concentration of sensitizers and quenchers. These models are crucial for accurately assessing its persistence and potential for long-range transport.

Toxicological and Ecotoxicological Studies of 3,3 Dbbpa and Its Metabolites

In Vitro Toxicity Assessments

Studies on halogenated bisphenol A (BPA) derivatives have shown that the degree of halogenation influences their cytotoxic potential. In vitro assessments indicate that degraded derivatives of compounds like tetrabromobisphenol A (TBBPA) can exhibit significant toxicity.

Cytotoxicity Mechanisms (Apoptosis, Necrosis)

Research has demonstrated that di-halogenated BPA derivatives, such as 3,3'-Dibromobisphenol A, exhibit potent cytotoxic effects. researchgate.net In studies using HeLa cells, these compounds were found to induce cell death through both apoptotic and necrotic pathways. researchgate.netresearcher.life The mechanism involves damage to the cell membrane, a critical factor linked to the viability of the cells. researchgate.net Fluorescence microscopy techniques, which use dyes to differentiate between cell death mechanisms, have confirmed that compounds like dibromo-BPA trigger both apoptosis (programmed cell death) and necrosis (cell injury leading to premature death). researchgate.net While research on BPA itself has shown it can induce apoptosis at lower concentrations and predominantly necrosis at higher concentrations in monocyte cell lines, studies on its brominated derivatives suggest a strong cytotoxic response involving both pathways. researchgate.netnih.gov

Cellular Responses (e.g., DNA Damage)

The genotoxic potential of BPA and its analogs is a significant area of concern. These compounds are believed to cause DNA damage indirectly through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and lesions in the genomic DNA. plos.org Studies on BPA have shown it can promote DNA damage and cell proliferation in mammary cells. nih.gov Research on benzyl (B1604629) butyl phthalate (B1215562) (BBP), another plastic additive, has shown it can cause breaks in DNA strands, leading to chromosomal abnormalities in egg cells. scitechdaily.com While direct studies on 3,3'-DBBPA's specific impact on DNA damage are less common, the documented effects of its parent compound and other analogs suggest a potential for similar genotoxic activity. For instance, co-exposure to BPA and other DNA damaging agents has been found to sometimes suppress DNA repair pathways, indicating a complex interaction with cellular damage response mechanisms. plos.org

Endocrine Disrupting Potency and Mechanisms

BPA and its analogs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including binding to hormone receptors, altering receptor expression, and modifying downstream signaling pathways. nih.govnih.gov The potency of these effects can vary significantly among different BPA analogs. nih.gov

Interaction with Hormone Receptors (e.g., Estrogen Receptors, Thyroid Hormone Receptors)

3,3'-DBBPA and related compounds can interact with critical hormone receptors, disrupting normal endocrine function.

Estrogen Receptors (ERs): BPA analogs can bind to estrogen receptors, including ERα and ERβ, mimicking or blocking the action of natural estrogen. plos.orgamherst.edu This interaction can trigger genomic pathways by affecting the transcription of target genes or non-genomic pathways through rapid signaling cascades. nih.govscienceopen.com Studies have shown that BPA can bind to human estrogen receptor alpha (hERα) with an affinity that, while lower than the natural hormone estradiol, is sufficient to keep the receptor in an active conformation. plos.org The binding is primarily driven by hydrogen bonds and hydrophobic interactions within the receptor's binding site. plos.org

Thyroid Hormone Receptors (TRs): Thyroid hormones (THs) are crucial for metabolism, development, and growth, acting through nuclear thyroid hormone receptors (TRα and TRβ) that regulate gene expression. drugbank.comfrontiersin.orgmdpi.com These receptors bind to specific DNA sequences known as thyroid hormone response elements (TREs). nih.govmdpi.com EDCs can interfere with this system. For instance, studies on TBBPA have shown that it can alter thyroid hormone-mediated gene expression profiles in amphibians. epa.gov This suggests that brominated bisphenols, including 3,3'-DBBPA, have the potential to disrupt thyroid hormone signaling.

Gene Expression Alterations

Exposure to BPA and its analogs can lead to significant changes in gene expression. In human fetal oocytes, BPA exposure has been shown to up-regulate genes involved in DNA double-strand break generation and repair, as well as estrogen receptor genes. nih.gov Similarly, in human fetal liver tissue, BPA levels have been associated with complex alterations in DNA methylation and gene expression, affecting transcription and RNA for ligand-binding proteins. nih.gov In aquatic life, exposure to TBBPA has been found to significantly alter normal thyroid hormone-mediated gene expression profiles in the Pacific tree frog. epa.gov In fish, BPA exposure can upregulate the expression of genes related to inflammation, such as IL-6 and TNF-α. ekb.eg These findings indicate that halogenated bisphenols like 3,3'-DBBPA can modify gene expression patterns, which underlies their toxicological effects.

Organismal Toxicity and Effects in Aquatic and Terrestrial Biota

The ecotoxicity of TBBPA and its degradation products, including 3,3'-DBBPA, is a significant concern due to their presence in the environment. ospar.org These compounds can enter aquatic and terrestrial ecosystems, where they can bioaccumulate and exert toxic effects on a range of organisms. researchgate.netacs.org

An ecotoxicological appraisal of TBBPA and its derivatives was conducted using several bioassays on organisms from different aquatic taxonomic groups. The results showed that toxicity varied among the derivatives, with one of the dibrominated forms of BPA (B(2)BPA) being particularly toxic to certain species. researchgate.net

Ecotoxicity of TBBPA Derivatives in Aquatic Organisms

| Bioassay | Organism | Finding | Reference |

|---|---|---|---|

| Microtox Assay | Bacteria | TBBPA was significantly less toxic than its derivatives. | researchgate.net |

| Algal Assay | Algae | TBBPA was significantly less toxic than its derivatives. | researchgate.net |

| LuminoTox Assay & Rainbow Trout Hepatocytes | - | Dibromobisphenol A (B(2)BPA) reported the most significant toxicity. | researchgate.net |

| Micro-crustacean Test | Crustacean | The toxicity of Dibromobisphenol A (B(2)BPA) was significantly higher than other tested compounds, except for tribromobisphenol A (B(3)BPA). | researchgate.net |

These studies indicate that the degradation products of brominated flame retardants can be more harmful to aquatic life than the parent compound. researchgate.net The soil is also a major sink for TBBPA, though its bioaccumulation and biotransformation potential in soil organisms are less understood. researchgate.net The compound is considered very toxic to aquatic life, with the potential for long-lasting effects. ospar.orgnih.gov

Effects on Reproductive Systems

This compound (3,3'-DBBPA) is an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. endocrine.org EDCs can mimic or block natural hormones, leading to adverse effects on development, reproduction, and other physiological processes. endocrine.orgmdpi.com

Studies on bisphenol A (BPA), a structurally similar compound, provide insights into the potential reproductive toxicity of its brominated derivatives like 3,3'-DBBPA. BPA exposure has been associated with reduced sperm quality, including count and motility, and changes in hormone levels in males. mdpi.com In females, BPA has been linked to impaired ovarian function, including folliculogenesis, and may contribute to infertility. d-nb.infonih.gov Animal studies have shown that BPA exposure can lead to irregular estrous cycles and anovulation. nih.gov The mechanisms behind these effects often involve interference with the hypothalamic-pituitary-gonadal axis, which controls reproductive functions. mdpi.comnih.gov

Table 1: Summary of Reproductive Effects of Bisphenol A (BPA)

| Sex | Observed Effects | Potential Mechanisms | References |

|---|---|---|---|

| Male | Reduced sperm count, motility, and quality. Altered hormone levels (e.g., testosterone). | Interference with the hypothalamic-pituitary-testis axis, modulation of steroidogenesis gene expression. | mdpi.com |

| Female | Impaired ovarian function, altered folliculogenesis, irregular estrous cycles, potential for infertility. | Disruption of the hypothalamic-pituitary-ovarian axis, mimicking estrogen. | d-nb.infonih.gov |

Developmental Toxicity

Developmental toxicity refers to adverse effects on a developing organism resulting from exposure to toxic agents before conception, during prenatal development, or postnatally until sexual maturation. epa.gov These effects can manifest as structural abnormalities, altered growth, functional deficits, or death. epa.govwikipedia.org

Studies on related brominated flame retardants, such as Tetrabromobisphenol A (TBBPA), indicate potential developmental concerns. For instance, TBBPA has been shown to be transferable from adult zebrafish to their offspring, leading to neurotoxicity in the larvae. researchgate.net While specific data on 3,3'-DBBPA is limited, the known developmental effects of other bisphenols and their derivatives suggest a potential for similar toxicity. For example, some chemicals have been shown to cause developmental issues such as reduced litter size, postnatal survival, and pup weight in animal studies. ca.gov

Neurotoxicity

Neurotoxicity involves the adverse effects of chemical substances on the nervous system. europa.eu The nervous system's high lipid content makes it particularly susceptible to lipophilic (fat-soluble) environmental pollutants. europa.eu

Research on TBBPA, a related compound, has shown evidence of neurotoxic effects. In adult zebrafish exposed to TBBPA, neurotoxicity was observed in their larval offspring, indicating a transgenerational effect. researchgate.net The mechanism appeared to involve the transfer of TBBPA to the embryos, affecting thyroid hormone levels (T3) and dopamine (B1211576) production in the larvae. researchgate.net Another derivative, Tetrabromobisphenol-A-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE), has been found to impair movement and damage specific neurons in the nematode Caenorhabditis elegans. nih.gov These findings suggest that brominated bisphenols as a class have the potential to be neurotoxic.

Immunotoxicity

Immunotoxicity is the adverse effect of foreign substances on the immune system. numberanalytics.com These effects can include immunosuppression (reduced immune response) or immunostimulation (overactive immune response). numberanalytics.comfda.gov

Hepatic Effects and Lipid Metabolism Perturbations

The liver is a primary organ for metabolizing foreign substances and is crucial for maintaining lipid homeostasis. nih.gov Exposure to certain chemicals can lead to hepatic (liver) damage and disrupt lipid metabolism, potentially causing conditions like fatty liver disease. mdpi.comijbs.com

Studies on BPA and TBBPA have demonstrated their potential to affect the liver and lipid metabolism. Long-term exposure to BPA in mice has been shown to cause the accumulation of triglycerides and cholesterol in the liver. nih.gov This may be due to epigenetic changes that increase the expression of genes involved in lipid synthesis. nih.gov Similarly, exposure to TBBPA and its derivatives can lead to alterations in lipid levels in the liver. acs.org The mechanisms often involve the modulation of key regulatory proteins and transcription factors that control the synthesis and breakdown of fatty acids and cholesterol, such as sterol regulatory element-binding proteins (SREBPs). nih.govdovepress.com

Table 2: Key Genes and Proteins in Lipid Metabolism Affected by Bisphenols

| Gene/Protein | Function | Effect of Exposure | References |

|---|---|---|---|

| SREBP1/2 | Transcription factors regulating lipid synthesis | Upregulation, leading to increased lipid synthesis | nih.govnih.gov |

| HMGCR | Rate-limiting enzyme in cholesterol synthesis | Modulated by SREBP2 | nih.gov |

| ACC | Key enzyme in fatty acid synthesis | Modulated by SREBP1 | nih.gov |

| APOD | Regulates lipid homeostasis | Decreased expression by BPA, leading to lipid accumulation | mdpi.com |

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the buildup of a substance in an individual organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. cimi.org Chemicals that are persistent, mobile, and fat-soluble are more likely to bioaccumulate and biomagnify. cimi.org

Brominated flame retardants, including derivatives of bisphenol A, have been detected in various environmental compartments and are known to bioaccumulate in organisms. researchgate.netresearchgate.net The lipophilic (fat-loving) nature of these compounds, indicated by a high octanol-water partition coefficient (log Kow), contributes to their bioaccumulation in the fatty tissues of animals. acs.org

Studies on various bisphenol analogues in aquatic ecosystems have shown that some have the potential to biomagnify in the food web. nih.gov For instance, transformation products of TBBPA can have a higher bioaccumulation potential and toxicity than the parent compound. acs.org The presence of these compounds in the food chain poses a risk to wildlife and humans at higher trophic levels. researchgate.net

Human Exposure Assessment to 3,3 Dbbpa

Exposure Routes and Pathways

Humans can be exposed to 3,3'-DBBPA through several routes, primarily associated with indoor environments where products containing TBBPA are used. cpsc.gov The main pathways include dietary intake, inhalation of contaminated indoor dust, and dermal contact with dust or products. cpsc.goviarc.fr

Dietary Intake

Diet is considered a predominant exposure route for the general adult population for TBBPA, the precursor to 3,3'-DBBPA. iarc.fr Although direct dietary intake data for 3,3'-DBBPA is limited, the presence of its parent compound, TBBPA, in various food items suggests a potential pathway. TBBPA can migrate from food packaging materials into food. europa.eueuropa.eu The metabolic transformation of ingested TBBPA can lead to the formation of debrominated derivatives, including 3,3'-DBBPA, within the body.

One study investigating BPA-related compounds in the breast milk of two donors over 24 hours suggested that Tribromobisphenol A (TriBBPA), another debrominated metabolite of TBBPA, was ingested via food consumption and then transferred to breast milk. acs.org This indicates that dietary intake is a relevant pathway for TBBPA and its metabolites, which would include dibromobisphenol A.

Inhalation of Indoor Dust

Indoor dust acts as a significant reservoir for many flame retardants, including TBBPA and its derivatives. d-nb.info These compounds can leach or abrade from consumer products such as electronics, furniture, and textiles, accumulating in dust. iarc.frnih.gov Human exposure occurs through the inadvertent ingestion of this dust, particularly in toddlers who have more hand-to-mouth contact, and through inhalation. nih.govresearchgate.net

Table 1: Estimated Contribution of Exposure Pathways for TBBPA (Parent Compound of 3,3'-DBBPA)

| Population Group | Dust Ingestion (% of Overall Exposure) | Dietary Intake (% of Overall Exposure) | Source |

|---|---|---|---|

| Adults | 34% | Predominant route | iarc.frresearchgate.net |

| Toddlers | 90% | Minor route | researchgate.net |

Dermal Contact

Dermal exposure represents another potential pathway for 3,3'-DBBPA, primarily through contact with contaminated indoor dust. d-nb.infonih.gov Chemicals present in dust that settles on surfaces can come into direct contact with the skin. epa.gov The absorption of these compounds through the skin can contribute to the total body burden.

While specific studies on the dermal absorption of 3,3'-DBBPA are not widely available, research on its parent compound, TBBPA, and related derivatives provides insight. An ex vivo study using human skin found that 53% of the applied TBBPA was absorbed into the skin, with 0.2% penetrating through it. mdpi.com Another in vitro study with human skin demonstrated that less than 1% of the administered TBBPA dose was absorbed dermally. nih.gov A study on a TBBPA derivative, TBBPA-BDBPE, concluded that it is likely to be dermally bioavailable and that dermal contact should be considered an important route of exposure. nih.gov These findings suggest that dermal contact with dust containing TBBPA and its derivatives like 3,3'-DBBPA is a viable, though likely minor, exposure pathway. nih.gov

Biomonitoring Studies and Detection in Human Biospecimens

Biomonitoring involves measuring chemicals or their metabolites in human biological samples to assess exposure. mdpi.com Various biospecimens have been analyzed to detect the presence of 3,3'-DBBPA and its parent compound, TBBPA.

Blood and Urine Analysis

Human biomonitoring studies have confirmed the presence of TBBPA and its analogs in human samples, indicating widespread exposure. mdpi.comresearchgate.net Blood and urine are common matrices for assessing exposure to non-persistent phenolic compounds. researchgate.net TBBPA has been detected in human blood serum and urine. mdpi.comnih.gov

The detection of these compounds in urine suggests that they are metabolized and excreted from the body. molaid.com Given that 3,3'-DBBPA is a metabolite of TBBPA, its presence in blood and urine is plausible following exposure to the parent compound. A study evaluating the genotoxicity of 3,3'-dimethoxybenzidine, another industrial chemical, found DNA fragmentation in the urinary bladder cells of rats, suggesting that metabolites can be present and active in the urinary system. nih.gov

Breast Milk and Umbilical Cord Blood

Breast milk and umbilical cord blood are crucial biospecimens for evaluating maternal transfer and early-life exposure to environmental chemicals. ewg.orgnih.gov The detection of TBBPA and its debrominated products in these samples confirms that exposure begins in the womb and continues during infancy. iarc.fr

A study of breast milk from 19 Japanese mothers detected not only TBBPA but also its metabolite, Tribromobisphenol A (TriBBPA). acs.org The mean concentration of TBBPA was 1.9 ng/g lipid, while the mean for TriBBPA was significantly higher at 5.5 ng/g lipid. acs.org The study also detected Dibromobisphenol A (Di-BBPA). The presence of these debrominated forms highlights the metabolic breakdown of TBBPA and the subsequent exposure of infants to these derivatives through breastfeeding. acs.org The estimated daily intake for infants from breast milk was four times higher for TriBBPA than for TBBPA, underscoring the importance of monitoring for metabolites. acs.org

The presence of chemicals in umbilical cord blood indicates placental transfer from the mother to the fetus during gestation. ewg.orgnih.gov Studies on other brominated flame retardants have shown a strong correlation between levels in maternal blood, cord blood, and breast milk, suggesting that these matrices provide an accurate picture of fetal and neonatal exposure. ewg.org

Table 2: Concentration of TBBPA and its Metabolite in Japanese Breast Milk Samples

| Compound | Mean Concentration (ng/g lipid) | Range (ng/g lipid) | Detection Frequency | Source |

|---|---|---|---|---|

| Tetrabromobisphenol A (TBBPA) | 1.9 | Not Detected - 8.7 | Not specified in abstract | acs.org |

| Tribromobisphenol A (TriBBPA) | 5.5 | Not specified in abstract | Detected in all samples | acs.org |

Quantitative Exposure Estimates and Public Health Implications

Human exposure to 3,3'-Dibromobisphenol A (3,3'-DBBPA) is primarily understood through its connection to the widely used flame retardant, 3,3',5,5'-Tetrabromobisphenol A (TBBPA). TBBPA can undergo metabolic processes in the body, leading to the formation of less-brominated derivatives, including various isomers of Dibromobisphenol A (DBBPA). While specific quantitative exposure data for the 3,3'-DBBPA isomer is limited in scientific literature, studies on its parent compound and related debrominated congeners provide insight into human exposure levels, particularly in vulnerable populations such as infants.

Biomonitoring in Human Breast Milk

Human breast milk is a significant matrix for assessing maternal and infant exposure to lipophilic (fat-soluble) compounds like brominated bisphenols. Research has confirmed the presence of TBBPA and its debrominated metabolites, such as Tribromobisphenol A (TriBBPA) and Dibromobisphenol A (DBBPA), in human milk samples, indicating that infants are exposed to these compounds during breastfeeding. researchgate.netnih.gov

A notable study conducted in Japan analyzed 19 breast milk samples to determine the concentrations of TBBPA and its various debrominated forms. The study found that while the parent compound TBBPA was present, its metabolite TriBBPA was detected at even higher concentrations. acs.org The isomers of Dibromobisphenol A were also detected, although at lower levels than TBBPA and TriBBPA. nih.gov This suggests that debromination is a significant metabolic pathway for TBBPA in humans. researchgate.netjst.go.jp

The table below summarizes the findings from this research, providing a quantitative look at the levels of exposure for nursing infants.

Table 1: Concentrations of TBBPA and its Debrominated Metabolites in Japanese Breast Milk Samples

| Compound | Mean Concentration (ng/g lipid) | Range of Concentration (ng/g lipid) | Detection Frequency |

|---|---|---|---|

| Bisphenol A (BPA) | 36 | 1.4 - 380 | Not Specified |

| Tetrabromobisphenol A (TBBPA) | 1.9 | N.D. - 8.7 | 64% |

| Tribromobisphenol A (TriBBPA) | 5.5 | Not Specified | 100% |

| Dibromobisphenol A (DiBBPA) | Detected at lower levels than TriBBPA and TBBPA | Not Specified | Not Specified |

| Monobromobisphenol A (MoBBPA) | Detected at lower levels than TriBBPA and TBBPA | Not Specified | Not Specified |

Source: Nakao et al., 2015. acs.orgacs.org N.D. = Not Detected.

This table is interactive. Users can sort columns to compare concentrations and detection rates.

The same research group later specified that the detected DBBPA isomers were 2,2'-DiBBPA and 2,6-DiBBPA. nih.gov The consistent detection of these metabolites, particularly TriBBPA in all samples, underscores the ongoing exposure of infants to these compounds through breast milk. acs.org

Public Health Implications

The presence of DBBPA and its related compounds in breast milk raises public health concerns, especially regarding infant health due to their developing defense systems. nih.gov While direct human toxicity data for DBBPA is scarce, the health implications can be inferred from studies on the parent compound TBBPA and in vitro experiments with its metabolites.

TBBPA is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in animal studies. nih.gov Animal studies with TBBPA have shown evidence of uterine, liver, and colon tumors. nih.gov

The health risks may not be limited to the parent compound. In vitro research has begun to explore the biological activity of the debrominated congeners. For example, a pilot study assessing the toxic potency of these metabolites found that certain DBBPA isomers (specifically 2,6-DiBBPA) and TriBBPA could promote adipocyte (fat cell) differentiation in a cell line model. nih.gov This finding suggests that exposure to these compounds could potentially influence metabolic processes. The study highlighted the necessity for a comprehensive evaluation of the health effects of TBBPA and its debrominated metabolites on infants. nih.gov The detection of these compounds in human milk confirms a direct route of exposure for nursing infants, making further research into the potential long-term health consequences a public health priority. nih.govacs.org

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 3,3'-DBBPA |

| Dibromobisphenol A | DBBPA |

| 2,2'-Dibromobisphenol A | 2,2'-DiBBPA |

| 2,6-Dibromobisphenol A | 2,6-DiBBPA |

| 3,3',5,5'-Tetrabromobisphenol A | TBBPA |

| Tribromobisphenol A | TriBBPA |

| Monobromobisphenol A | MoBBPA |

Risk Assessment of 3,3 Dbbpa

Ecological Risk Assessment

The ecological risk of 3,3'-Dibromobisphenol A is primarily linked to its formation from the environmental degradation of Tetrabromobisphenol A (TBBPA). nih.govresearchgate.net As a lower-brominated derivative, its environmental fate and effects are of significant concern.

Hazard Identification and Characterization

3,3'-DBBPA has been identified as a hazardous compound for various aquatic organisms, with research indicating that it can be more toxic than its parent compound, TBBPA. researchgate.net Physical and biological degradation processes can lead to the formation of TBBPA derivatives like tribromobisphenol A (TriBBPA), dibromobisphenol A (DBBPA), and monobromobisphenol A (MBBPA). researchgate.net

Studies comparing the ecotoxicity of TBBPA and its derivatives have consistently shown that 3,3'-DBBPA exhibits significant toxicity. One comparative analysis using multiple bioassays found 3,3'-DBBPA to be "particularly toxic". researchgate.net For instance, while TBBPA was less toxic in Microtox and algal assays, 3,3'-DBBPA demonstrated notable toxicity in the LuminoTox assay and a rainbow trout hepatocytes assay. researchgate.net Furthermore, its toxicity to micro-crustaceans was significantly higher than other tested compounds, except for TriBBPA. researchgate.net Research has also suggested that the debromination products of TBBPA, including DBBPA, are more toxic to microorganisms in aqueous systems than TBBPA itself. researchgate.net

| Test Organism/System | Observed Toxicity of 3,3'-DBBPA | Reference |

|---|---|---|

| Microorganisms (general) | More toxic than the parent compound TBBPA in aqueous systems. | researchgate.net |

| LuminoTox Assay | Showed the most significant toxicity among TBBPA derivatives. | researchgate.net |

| Rainbow Trout Hepatocytes | Reported the most significant toxicity among TBBPA derivatives. | researchgate.net |

| Micro-crustacean | Toxicity was significantly higher than other compounds, except for TriBBPA. | researchgate.net |

Exposure Characterization

Exposure to 3,3'-DBBPA in the environment is a direct consequence of the widespread use and subsequent breakdown of TBBPA and its derivatives. nih.gov TBBPA can be released into the environment and undergo processes like adsorption, biological degradation, or photolysis. nih.gov These degradation pathways can result in the formation of 3,3'-DBBPA. nih.govresearchgate.net

Environmental monitoring has confirmed the presence of 3,3'-DBBPA in various environmental compartments. One study investigating soil samples from sites near brominated flame retardant production plants identified DBBPA as a transformation product. epa.gov The detection frequencies of these transformation products in the soil samples were high, ranging from 17% to 89%, indicating their widespread presence in contaminated areas. epa.gov

Risk Estimation and Characterization

A formal risk estimation, involving the calculation of risk quotients by comparing measured environmental concentrations with predicted no-effect concentrations (PNECs) specifically for 3,3'-DBBPA, is limited by a lack of targeted studies. However, a qualitative risk characterization can be inferred.

Studies assessing TBBPA have sometimes indicated a low to negligible environmental risk. nih.gov However, the finding that 3,3'-DBBPA is significantly more toxic to several aquatic organisms than its parent compound suggests that risk assessments focusing solely on TBBPA may underestimate the total ecological risk. researchgate.net The formation of more hazardous degradation products like 3,3'-DBBPA is a critical factor that complicates risk characterization and implies a potential for greater harm than would be predicted by analyzing the parent compound alone.

Human Health Risk Assessment

While comprehensive data on the human health risks of 3,3'-DBBPA are still emerging, in vitro studies provide initial insights into its potential toxicity and dose-response characteristics.

Dose-Response Relationships

The relationship between the dose of a chemical and the magnitude of a biological response is a fundamental concept in toxicology. wikipedia.orgbritannica.com For 3,3'-DBBPA, in vitro cytotoxicity studies have begun to establish this relationship.

Research on cultured human HeLa cells has shown that halogenated BPA derivatives exhibit evident toxicity in a concentration-dependent manner. nih.gov Specifically, di-substituted compounds like 3,3'-DBBPA demonstrated stronger cytotoxicity than mono-substituted compounds. nih.gov In these assays, treatment with 10⁻⁴ M of 3,3'-DBBPA resulted in a dramatic decrease in cell viability to less than 5%. nih.gov This indicates a potent cytotoxic effect at this concentration. The study also suggested that the cytotoxicity of halogenated BPA analogs increases with the size of the introduced halogen atom. nih.gov Further investigation into the mechanism of cell death using a similar compound (diiodobisphenol A) suggested that it induces rapid cell death through both apoptotic and necrotic pathways. nih.gov

| Test System | Concentration | Observed Effect | Reference |

|---|---|---|---|

| HeLa Cells (MTT Assay) | 10⁻⁴ M | Cell viability greatly diminished (less than 5%). | nih.gov |

| HeLa Cells (General) | Concentration-dependent | Demonstrated stronger cytotoxicity than mono-halogenated BPA compounds. | nih.gov |

Uncertainty Analysis in Risk Assessment

The risk assessment for 3,3'-DBBPA is subject to several sources of uncertainty, primarily stemming from significant data gaps in both ecological and human health toxicology.

A primary area of uncertainty is the incomplete understanding of the environmental occurrence and fate of 3,3'-DBBPA. While it has been detected in soil near industrial sites, comprehensive data across various environmental media (water, air, sediment) and geographical locations are lacking. epa.gov

For human health, the risk assessment relies heavily on in vitro data, which, while useful for hazard identification, cannot fully replicate the complex processes in a whole organism. nih.gov There is a lack of long-term in vivo animal studies, which are necessary to establish critical toxicological endpoints such as a No-Observed-Adverse-Effect Level (NOAEL) or to derive health-based guidance values like a Tolerable Daily Intake (TDI).

Furthermore, the risk assessment of the parent compound TBBPA may not be sufficiently protective for its degradation products. europa.eu The higher toxicity observed for 3,3'-DBBPA in several assays means that environmental or human exposure limits set for TBBPA might not adequately account for the risks posed by its transformation. researchgate.net General challenges in assessing brominated compounds, such as handling a high proportion of data that falls below the limit of detection (left-censored data), also contribute to uncertainty in exposure assessments. unit.no These data gaps highlight the need for further research to conduct a more quantitative and confident risk assessment for this compound.

Comparative Risk with Other Brominated Flame Retardants and Bisphenol Analogs

The risk assessment of this compound (3,3'-DBBPA) necessitates a comparative analysis of its toxicological profile against other brominated flame retardants (BFRs) and structurally related bisphenol analogs. Research indicates that the nature and position of halogen substituents on the bisphenol A (BPA) backbone significantly influence the compound's biological activity and potential risk.

Comparison with Brominated Flame Retardants (BFRs)

3,3'-DBBPA is a di-brominated analog of BPA and is a degradation product of the more widely used Tetrabromobisphenol A (TBBPA). epa.gov While TBBPA is a high-production-volume chemical, its environmental and biological degradation can lead to the formation of lower-brominated compounds like 3,3'-DBBPA. epa.gov

Studies comparing the toxicity of various BFRs have revealed significant differences in their effects. For instance, a comparative study on the neurotoxic effects of TBBPA, decabromodiphenyl ether (BDE-209), and hexabromocyclododecane (HBCD) in mice found that high doses of all three compounds impaired spatial memory and induced oxidative stress. nih.gov However, the study concluded that the potency of these effects followed the order: BDE-209 > HBCD > TBBPA, suggesting TBBPA may have lower neurotoxicity than other commonly used BFRs at similar concentrations. nih.gov

In terms of cytotoxicity, TBBPA has been shown to be more potent than its non-brominated counterpart, BPA. In a study using chicken embryonic hepatocytes, TBBPA exhibited a median lethal concentration (LC50) of 40.6 μM, whereas the LC50 for BPA was 61.7 μM. nih.gov This indicates that the brominated form is more cytotoxic in this model system. nih.gov

However, the degradation products of TBBPA, such as di-brominated BPAs, may pose a greater risk. Research has shown that di-substituted BPA analogs can exhibit stronger cytotoxicity than the parent compounds or other halogenated derivatives. nih.gov Specifically, 3,3'-DBBPA has been found to induce cell death through both apoptotic and necrotic pathways, suggesting a different and potentially more hazardous mechanism of toxicity compared to TBBPA. nih.gov

| Compound | Primary Finding | Relative Potency Ranking | Source |

|---|---|---|---|

| Decabromodiphenyl ether (BDE-209) | Impaired spatial memory, elevated oxidative stress in hippocampus | 1 (Most Potent) | nih.gov |

| Hexabromocyclododecane (HBCD) | Impaired spatial memory, elevated oxidative stress in hippocampus | 2 | nih.gov |

| Tetrabromobisphenol A (TBBPA) | Impaired spatial memory, elevated oxidative stress in hippocampus | 3 (Least Potent) | nih.gov |

Comparison with Bisphenol Analogs

When compared to other bisphenol analogs, the presence and number of bromine atoms significantly alter the toxicological profile. A comprehensive evaluation of halogenated BPA compounds revealed that they generally exhibited stronger cytotoxicity than the original BPA. nih.gov The cytotoxicity of BPA compounds was found to increase with the size of the introduced halogen substituent, and di-substituted analogs like 3,3'-DBBPA showed stronger toxicity than other halogenated forms. nih.gov

The endocrine-disrupting potential also varies significantly among bisphenol analogs. A comparative study of BPA and 19 related compounds demonstrated remarkable differences in their hormonal activities. While BPA is known for its estrogenic activity, some of its brominated derivatives exhibit different or even opposing effects. For example, TBBPA was found to possess anti-estrogenic activity against 17β-estradiol. Furthermore, TBBPA and Tetrachlorobisphenol A (TCBPA) exhibited significant thyroid hormonal activity, an effect not observed with BPA or many of its other derivatives.

This suggests that the 4-hydroxyl groups on the phenyl rings are essential for hormonal activities, but substituents at the 3 and 5 positions, such as bromine in the case of 3,3'-DBBPA and TBBPA, markedly influence these activities.

The cytotoxicity of various non-brominated bisphenol analogs has also been compared. In human adrenocortical carcinoma (H295R) cells, the order of cytotoxicity was determined to be Bisphenol B (BPB) > Bisphenol F (BPF) > Bisphenol AF (BPAF) > Bisphenol A (BPA) > Bisphenol S (BPS), highlighting the wide range of potencies even among non-halogenated analogs. nih.gov

| Compound | Cytotoxicity Ranking (Most to Least Toxic) | Primary Endocrine Activity Noted | Source |

|---|---|---|---|

| This compound (3,3'-DBBPA) | High (Stronger than BPA and other halogenated compounds) | Induces apoptosis and necrosis | nih.gov |

| Tetrabromobisphenol A (TBBPA) | Higher than BPA | Anti-estrogenic; Thyroidal activity | nih.gov |

| Bisphenol B (BPB) | 1 (in H295R cells) | Estrogenic activity | nih.gov |

| Bisphenol F (BPF) | 2 (in H295R cells) | Estrogenic and/or anti-androgenic activity | nih.govsemanticscholar.org |

| Bisphenol AF (BPAF) | 3 (in H295R cells) | Estrogenic and/or anti-androgenic activity | nih.govsemanticscholar.org |

| Bisphenol A (BPA) | 4 (in H295R cells) | Estrogenic activity | nih.gov |

| Bisphenol S (BPS) | 5 (in H295R cells) | Estrogenic and/or anti-androgenic activity | nih.govsemanticscholar.org |

| Tetrachlorobisphenol A (TCBPA) | N/A | High estrogenic activity; Thyroidal activity |

Environmental Management and Remediation Strategies for 3,3 Dbbpa Contamination

Technological Approaches for Removal and Degradation

Several technologies are being investigated for their efficacy in removing or degrading 3,3'-DBBPA from contaminated media. These can be broadly categorized into biological, physicochemical, and advanced oxidation processes.

Biological Treatment (e.g., Bioremediation)

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. nih.govucdavis.edu This approach is considered environmentally friendly and cost-effective. nih.gov

Research Findings:

Studies have shown that anaerobic microbial communities can degrade TBBPA through a process of reductive debromination, leading to the formation of lesser brominated byproducts, including 3,3'-DBBPA. nih.gov This suggests that the same microbial processes could potentially further degrade 3,3'-DBBPA. The primary degradation pathway observed in these studies was the sequential removal of bromine atoms, ultimately leading to the formation of Bisphenol A (BPA). nih.gov

Microorganisms used in bioremediation can be indigenous to the contaminated site (intrinsic bioremediation) or can be introduced from external sources (bioaugmentation). ucdavis.eduepa.gov The effectiveness of bioremediation depends on several factors, including the presence of suitable microorganisms, optimal environmental conditions (e.g., temperature, pH), and the availability of necessary nutrients and electron acceptors. ucdavis.eduepa.gov For instance, the degradation of some organic pollutants has been successfully achieved using fungi like Aspergillus sp. and Penicillium dipodomyicola. scielo.sa.cr

Interactive Data Table: Microbial Degradation of Brominated Bisphenols

| Microorganism/System | Contaminant | Key Findings | Reference |